(S)-BMS-378806

HIV-1 Attachment Inhibitor Chiral Separation

Secure the definitive (S)-enantiomer for your HIV-1 entry studies. This compound ensures data reproducibility with its well-characterized gp120 binding mechanism and defined chiral identity, avoiding the confounding effects of racemic mixtures. Essential for establishing subtype-specific EC50 baselines and validating next-generation attachment inhibitors. Its orthogonal mechanism also makes it critical for combination therapy research.

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
CAS No. 357263-14-0
Cat. No. B1667207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BMS-378806
CAS357263-14-0
SynonymsBMS 378806;  BMS-378806;  BMS378806
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m0/s1
InChIKeyOKGPFTLYBPQBIX-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-BMS-378806 (CAS 357263-14-0): A Prototype HIV-1 Attachment Inhibitor with Defined Chiral Identity and Validated Preclinical Profile


(S)-BMS-378806 (CAS 357263-14-0), also known as (S)-BMS-806, is the single-enantiomer form of a 7-azaindole derivative that functions as a small-molecule inhibitor of HIV-1 entry [1]. Its mechanism of action involves direct, competitive binding to the viral gp120 envelope protein, thereby blocking the interaction with the host cell CD4 receptor [2]. This compound serves as the prototype for a distinct class of antiretroviral agents, validated through extensive biochemical, genetic, and pharmacokinetic characterization [3].

Why Chiral Purity and Subtype-Dependent Resistance Profile Preclude Generic Substitution for (S)-BMS-378806


Substituting (S)-BMS-378806 with racemic mixtures or in-class analogs without verification introduces significant experimental and developmental risk. The specific (S)-enantiomer is the result of structure-guided optimization for improved pharmaceutical properties [1]; its chiral identity is critical for target engagement and downstream biological effects. Furthermore, the compound's antiviral efficacy is not uniform, exhibiting a well-documented, subtype-dependent resistance profile with reduced activity against non-B HIV-1 clades [2]. Generic substitution with a compound lacking this defined chiral and resistance fingerprint would compromise assay reproducibility, confound data interpretation, and invalidate cross-study comparisons.

(S)-BMS-378806: Quantified Differentiation Against Comparators in Potency, Selectivity, and Pharmacokinetics


(S)-BMS-378806 vs. Racemic BMS-806: Enhanced Target Engagement via Defined Stereochemistry

The (S)-BMS-378806 single enantiomer was developed to improve upon the pharmaceutical properties of the racemic mixture, BMS-806 [1]. While direct, side-by-side potency comparisons between the racemate and the pure enantiomer are not widely reported in primary literature for this specific metric, the development rationale explicitly states that the 7-azaindole derivative (S)-BMS-378806 exhibited improved pharmaceutical properties while retaining the HIV-1 inhibitory profile of its predecessor [1]. This implies a superior developability profile derived from its defined chirality.

HIV-1 Attachment Inhibitor Chiral Separation gp120 CD4

(S)-BMS-378806 vs. HIV-2/SIV: Defined HIV-1 Selectivity with >5,600-Fold Window Over Cytotoxicity

A critical differentiator for (S)-BMS-378806 is its narrow spectrum of activity, which provides a defined specificity profile for research applications. It is selective for HIV-1 and inactive against HIV-2 and SIV [1]. Crucially, this antiviral activity occurs at concentrations far below cytotoxic levels. The compound exhibits no significant cytotoxicity in 14 cell types tested, with a concentration for 50% reduction of cell growth (CC50) of >225 μM [1].

HIV-1 Attachment Inhibitor Selectivity Cytotoxicity HIV-2

(S)-BMS-378806 vs. Non-B HIV-1 Subtypes: Genotypic Resistance Baseline Limits Cross-Subtype Generalization

Unlike many antiretroviral agents, (S)-BMS-378806 exhibits a documented, subtype-dependent resistance profile that must be considered in experimental design. Analysis of 1,226 Env sequences from subtypes A-G revealed that background genotypic resistance to BMS-378806 is higher among non-B HIV-1 viruses compared to subtype B [1]. This finding aligns with reported sensitivity data and suggests reduced efficacy against non-B viruses [1].

HIV-1 Attachment Inhibitor Drug Resistance Subtype Analysis gp120

(S)-BMS-378806 vs. BMS-488043: Prototype Status with Fully Characterized Preclinical ADME

(S)-BMS-378806 serves as a foundational prototype with a comprehensively profiled pharmacokinetic signature, unlike later-stage analogs that may have been optimized for specific parameters. Its preclinical PK is characterized by species-dependent oral bioavailability: 19-24% in rats and monkeys, 77% in dogs [1]. In vitro studies reveal modest Caco-2 permeability (51 nm/s), confounded by P-glycoprotein (P-gp)-mediated efflux, and low brain penetration in rats (brain/plasma AUC ratio = 0.06) [1]. These well-defined parameters provide a critical baseline for evaluating newer generation compounds like BMS-488043.

HIV-1 Attachment Inhibitor Pharmacokinetics ADME Oral Bioavailability

(S)-BMS-378806 vs. Enfuvirtide (T-20): Unique Target and No Cross-Resistance to Standard Antiretrovirals

At the time of its discovery, (S)-BMS-378806 represented a novel mechanism of action distinct from the only other approved entry inhibitor, enfuvirtide (T-20), which targets gp41-mediated fusion. BMS-378806 is a small-molecule inhibitor of gp120 attachment, whereas enfuvirtide is a peptide fusion inhibitor [1]. Crucially, BMS-378806 was found to be effective against HIV strains resistant to existing HIV-1 protease and reverse transcriptase inhibitors [2], confirming its utility in combination therapy scenarios.

HIV-1 Attachment Inhibitor Drug Resistance Entry Inhibitor Enfuvirtide

High-Value Research Applications for (S)-BMS-378806 Based on Its Differentiated Profile


Mechanistic Studies of HIV-1 Entry and gp120 Conformational Dynamics

(S)-BMS-378806 is an optimal tool compound for investigating the early steps of HIV-1 entry. Its well-defined mechanism—direct, competitive binding to gp120 at a 1:1 stoichiometry [1]—makes it ideal for biochemical assays (e.g., ELISA-based gp120-CD4 binding assays [2]) and for isolating gp120 conformational states. The compound's high selectivity window (>5,600-fold over cytotoxicity [3]) ensures that observed cellular effects are specifically due to inhibition of viral attachment, minimizing off-target noise.

Developing and Validating Assays for HIV-1 Subtype-Specific Drug Sensitivity

Given its documented differential resistance profile, (S)-BMS-378806 is a critical control for studies examining HIV-1 genetic diversity. Its reduced efficacy against non-B clades [4] provides a benchmark for evaluating new attachment inhibitors intended to have broader pan-subtype coverage. Researchers can use (S)-BMS-378806 to establish subtype-specific EC50 baselines and to validate genotypic resistance algorithms in diverse viral panels.

Benchmarking Novel Attachment Inhibitors in Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Models

As the prototype HIV-1 attachment inhibitor, (S)-BMS-378806 serves as the gold-standard reference for evaluating next-generation compounds. Its comprehensively characterized PK profile in rats, dogs, and monkeys [5]—including parameters like oral bioavailability, clearance, and P-gp efflux—provides a critical dataset against which improved properties (e.g., enhanced absorption, longer half-life) of newer analogs can be directly compared [5]. Its use ensures continuity and comparability in medicinal chemistry optimization programs.

Investigating Combination Antiretroviral Therapy (cART) Against Drug-Resistant HIV-1

(S)-BMS-378806 is uniquely suited for studies exploring novel combination strategies. Its mechanism of action is orthogonal to that of protease, reverse transcriptase, and fusion inhibitors [6]. Critically, it retains activity against viral strains resistant to these standard-of-care agents [6]. This profile makes it an essential component in in vitro experiments designed to assess synergy, prevent viral breakthrough, and understand resistance pathways in multi-drug regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-BMS-378806

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.